

physical properties of 2-bromo-2-butene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-BROMO-2-BUTENE**

Cat. No.: **B089217**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Bromo-2-Butene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2-bromo-2-butene**. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical diagram illustrating the interplay of these physical characteristics.

Core Physical Properties

2-Bromo-2-butene (C_4H_7Br) is a halogenated alkene that exists as a mixture of (E) and (Z) stereoisomers. The physical properties can vary slightly between the individual isomers and the mixture. It is a colorless to pale yellow liquid with a characteristic odor.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the key physical properties of **2-bromo-2-butene**, including data for the isomeric mixture and specific isomers where available.

Physical Property	Value (Mixture of cis/trans)	Value ((E)-isomer)	Value ((Z)-isomer)	Units
Molecular Weight	135.00	135.00	135.00	g/mol
Density	1.320 - 1.331 @ 25°C	1.332 @ 25°C	1.332 @ 25°C	g/mL
Boiling Point	82 - 95	84 - 86	94	°C
Melting Point	-115.07 (estimate)	-115	-111	°C
Refractive Index	1.4590 - 1.462 @ 20°C	1.459 @ 20°C	1.459 @ 20°C	n ₂₀ /D
Solubility in Water	0.664 - 0.7 g/L (25°C)	Insoluble	Insoluble	g/L
Solubility in Organic Solvents	Soluble	Soluble	Soluble	-
Flash Point	<1	-5 (closed cup)	-	°C
Vapor Pressure	55.2	-	-	mmHg @ 25°C

Note: Data is compiled from multiple sources and may represent typical values or ranges.[\[2\]](#)[\[3\]](#) [\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) Cis/trans isomer notation is often used interchangeably with Z/E notation.

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for chemical characterization and application. The following are detailed methodologies for measuring the key properties of liquid compounds like **2-bromo-2-butene**.

Determination of Boiling Point (Micro-scale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[\[14\]](#)

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., aluminum block heater, oil bath)
- Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

- A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[15]
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[14] [16]
- The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.
- The assembly is placed in a heating apparatus and heated gently.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.[14]
- Heating is continued until a steady stream of bubbles is observed.
- The heating is then discontinued, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[14][17] This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

- Pycnometer (a small glass flask of known volume)
- Analytical balance
- Constant temperature water bath

Procedure:

- The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined using an analytical balance.
- The pycnometer is filled with the liquid sample, ensuring there are no air bubbles.
- The filled pycnometer is placed in a constant temperature water bath (e.g., at 25°C) until it reaches thermal equilibrium.
- The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid on the exterior is carefully wiped away.
- The mass of the filled pycnometer is determined.
- The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.[\[18\]](#) It is a characteristic property of a substance.[\[19\]](#)

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper or pipette

- Lens tissue

Procedure:

- The prisms of the Abbe refractometer are cleaned with a suitable solvent and dried with lens tissue.
- The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.
- The prisms are closed and locked.
- Water from a constant temperature bath (typically 20°C) is circulated through the prism jackets to maintain a constant temperature.
- While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
- If a color fringe is observed, the compensator knob is adjusted to eliminate it.
- The refractive index is read directly from the instrument's scale.

Determination of Melting Point (for solidifiable liquids)

The melting point is the temperature at which a substance changes from a solid to a liquid state.[\[20\]](#) For liquids with melting points below room temperature, a cryostat is required.

Apparatus:

- Melting point apparatus with a cooling stage or a cryostat
- Capillary tubes
- Thermometer

Procedure:

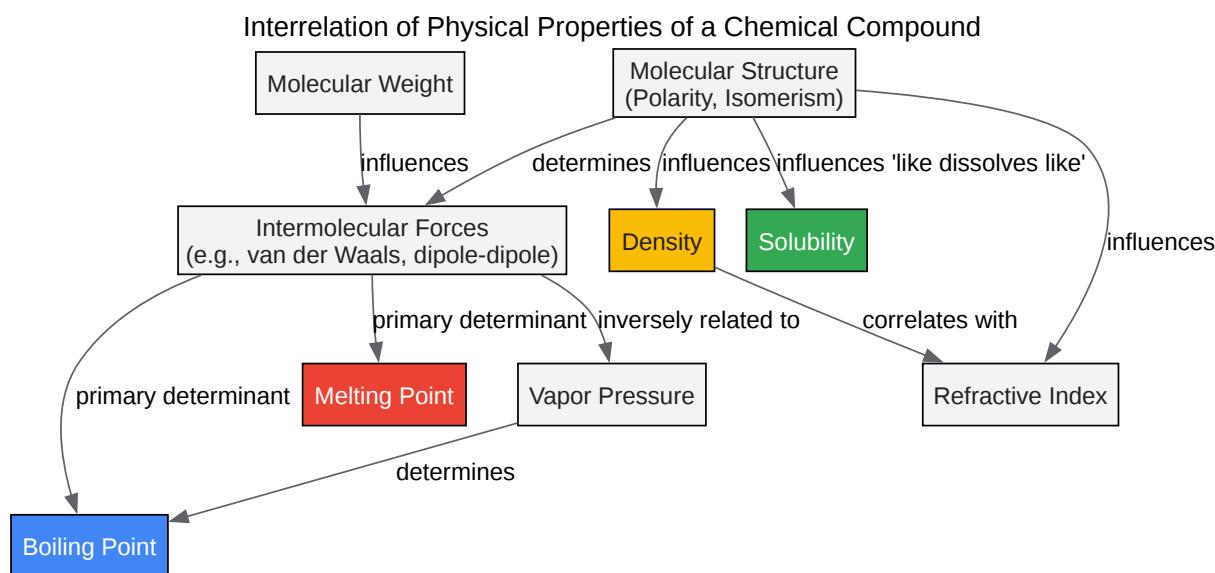
- The liquid sample is frozen to a solid state.
- A small amount of the frozen solid is placed into a capillary tube.[20]
- The capillary tube is placed in the melting point apparatus.
- The temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[21]
- The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire solid has melted.[21] For a pure substance, this range should be narrow.[22]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[23]

Apparatus:

- Test tubes or vials with stoppers
- Constant temperature shaker bath
- Analytical balance
- Pipettes and graduated cylinders


Procedure (for solubility in water):

- A known volume of distilled water is placed in a series of test tubes.
- Increasing, accurately weighed amounts of **2-bromo-2-butene** are added to each test tube.
- The test tubes are sealed and placed in a constant temperature shaker bath (e.g., 25°C) and agitated for an extended period to ensure equilibrium is reached.
- The tubes are then allowed to stand at the same constant temperature until any undissolved liquid separates.

- The concentration of the dissolved **2-bromo-2-butene** in the aqueous phase can be determined by a suitable analytical technique (e.g., gas chromatography) for the test tubes that have a separate organic phase, indicating a saturated solution.
- Alternatively, for a qualitative assessment, small amounts of the solute are added to a known volume of the solvent and shaken.^[24] The substance is deemed soluble if it completely dissolves, partially soluble if some dissolves, and insoluble if it does not appear to dissolve.
[\[24\]](#)

Interrelation of Physical Properties

The physical properties of a compound are not independent but are logically interconnected. Understanding these relationships is fundamental in chemical and pharmaceutical sciences.

[Click to download full resolution via product page](#)

Caption: Logical flow of how molecular characteristics determine macroscopic physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 13294-71-8: 2-Bromo-2-butene | CymitQuimica [cymitquimica.com]
- 2. 2-Bromo-2-butene, 98%, mixture of cis and trans 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. (E)-2-Bromo-2-butene 96 3017-71-8 [sigmaaldrich.com]
- 4. far-chemical.com [far-chemical.com]
- 5. Page loading... [guidechem.com]
- 6. (E)-2-bromo-2-butene [stenutz.eu]
- 7. echemi.com [echemi.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. cis-2-bromo-2-butene [stenutz.eu]
- 10. 2-bromobut-2-ene [chembk.com]
- 11. (z)-2-bromo-2-butene | CAS#:3017-68-3 | Chemsoc [chemsrc.com]
- 12. 2-BROMO-2-BUTENE CAS#: 3017-71-8 [m.chemicalbook.com]
- 13. 2-BROMO-2-BUTENE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 14. Video: Boiling Points - Concept [jove.com]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. byjus.com [byjus.com]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. practical physics: experiment 12: refractive index [johnwellphy1.blogspot.com]
- 19. Refractive index - Wikipedia [en.wikipedia.org]

- 20. westlab.com [westlab.com]
- 21. chem.ucalgary.ca [chem.ucalgary.ca]
- 22. SSERC | Melting point determination [sserc.org.uk]
- 23. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 24. education.com [education.com]
- To cite this document: BenchChem. [physical properties of 2-bromo-2-butene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089217#physical-properties-of-2-bromo-2-butene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com